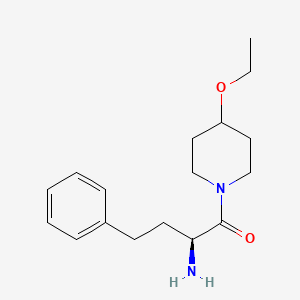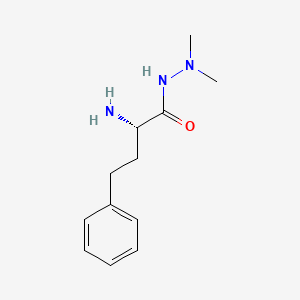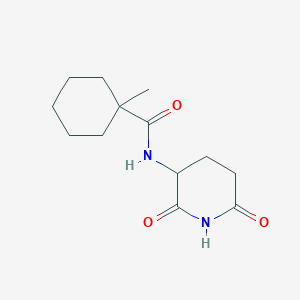![molecular formula C12H18FNO B6632820 (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol, also known as FMB, is a chiral molecule that belongs to the class of beta-adrenergic agonists. It is widely used in scientific research for its ability to selectively activate beta-adrenergic receptors. FMB has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity.
作用機序
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol acts as a selective beta-adrenergic agonist by binding to and activating beta-2 and beta-3 adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to bronchodilation, while activation of beta-3 adrenergic receptors in adipose tissue leads to thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol also has a weak affinity for beta-1 adrenergic receptors, which are predominantly expressed in the heart, but its selectivity for beta-2 and beta-3 receptors makes it a safer alternative to non-selective beta-adrenergic agonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol are mainly mediated through the activation of beta-adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. Activation of beta-3 adrenergic receptors in adipose tissue leads to increased thermogenesis and lipolysis, resulting in weight loss. However, (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has limited effects on beta-1 adrenergic receptors in the heart, which reduces the risk of adverse cardiovascular effects.
実験室実験の利点と制限
The advantages of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its high selectivity for beta-2 and beta-3 adrenergic receptors, its potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity, and its high yield and purity in the synthesis process. However, the limitations of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its limited effects on beta-1 adrenergic receptors, which may not accurately reflect the effects of non-selective beta-adrenergic agonists in vivo, and its potential toxicity at high doses.
将来の方向性
For research on (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol include the development of more potent and selective beta-adrenergic agonists, the investigation of the structural basis of its selectivity for beta-2 and beta-3 adrenergic receptors, the exploration of its potential therapeutic applications in the treatment of other diseases, such as diabetes and cancer, and the evaluation of its safety and efficacy in clinical trials.
合成法
The synthesis of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol involves the reaction of (2-fluoro-5-methylphenyl)methanamine with (2S)-2-hydroxybutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The yield of the synthesis process is high, and the purity of the final product can be easily achieved through recrystallization.
科学的研究の応用
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol is widely used in scientific research to study the beta-adrenergic receptor signaling pathway. It has been shown to selectively activate beta-2 adrenergic receptors, which are predominantly expressed in the lungs and play a crucial role in bronchodilation. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has also been used to study the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue and plays a role in thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, respiratory disorders, such as asthma and chronic obstructive pulmonary disease, and obesity.
特性
IUPAC Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-11(8-15)14-7-10-6-9(2)4-5-12(10)13/h4-6,11,14-15H,3,7-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASMUIRJIOFSCR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
